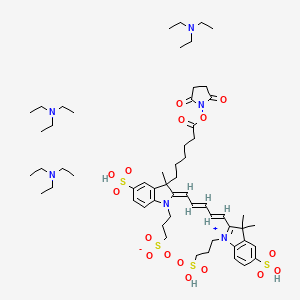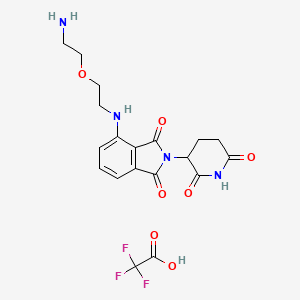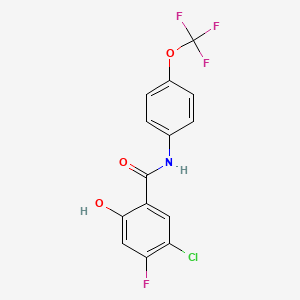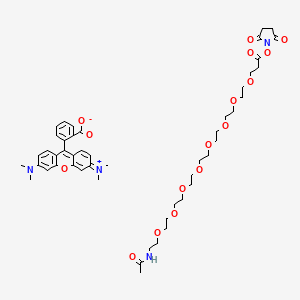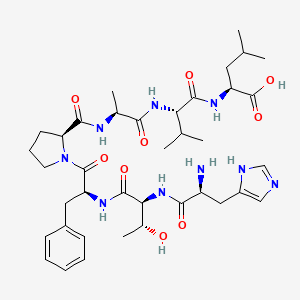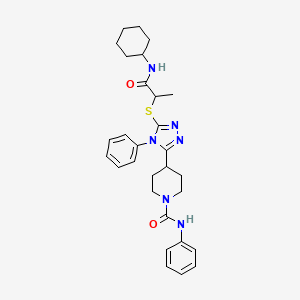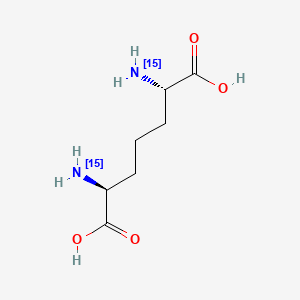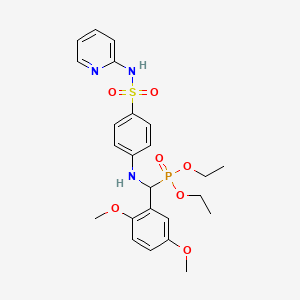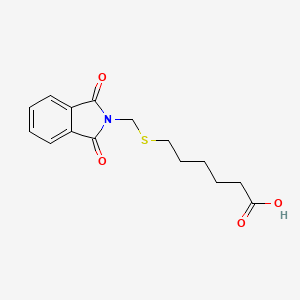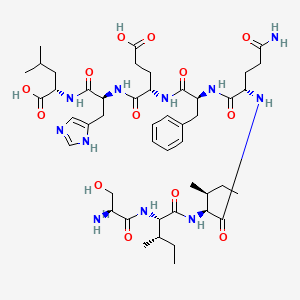
OVA-Q4H7 Peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The OVA-Q4H7 Peptide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the use of a resin-bound starting material, which is then subjected to cycles of deprotection and coupling reactions to elongate the peptide chain . The reaction conditions typically involve the use of protected amino acid derivatives, coupling reagents such as HBTU or DIC, and deprotection reagents like TFA.
Industrial Production Methods
Industrial production of peptides like OVA-Q4H7 involves large-scale SPPS, which is automated to ensure high efficiency and yield. The process is followed by purification steps, including high-performance liquid chromatography (HPLC), to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
The OVA-Q4H7 Peptide primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical reactions, such as phosphorylation and dephosphorylation, which are crucial for its biological activity .
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Reagents: TFA
Phosphorylation Reagents: Kinases
Dephosphorylation Reagents: Phosphatases
Major Products Formed
The primary product formed is the this compound itself. In biological systems, it can form phosphorylated derivatives, which play a role in signal transduction pathways .
Wissenschaftliche Forschungsanwendungen
The OVA-Q4H7 Peptide is extensively used in immunological research. It serves as a model antigen for studying T cell responses, thymic selection, and TCR affinity . Its applications include:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigates T cell development and function.
Medicine: Explores potential therapeutic applications in immunotherapy.
Industry: Utilized in the production of research reagents and diagnostic tools
Wirkmechanismus
The OVA-Q4H7 Peptide exerts its effects by binding to the major histocompatibility complex (MHC) class I molecules, which are then recognized by TCRs on CD8+ T cells. This interaction initiates a cascade of intracellular signaling events, leading to T cell activation and differentiation . The peptide’s affinity for TCRs influences the strength and outcome of the immune response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SIINFEKL: The original ovalbumin peptide (257-264), known for its strong positive selection properties.
Q4R7: Another variant of the ovalbumin peptide with different affinity characteristics.
G4: A variant with a different amino acid substitution, affecting its binding properties
Uniqueness
The OVA-Q4H7 Peptide is unique due to its specific amino acid sequence (SIIQFEHL), which provides a distinct affinity profile for TCRs. This makes it a valuable tool for studying the fine-tuning of TCR responsiveness and thymic selection processes .
Eigenschaften
Molekularformel |
C46H71N11O13 |
|---|---|
Molekulargewicht |
986.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C46H71N11O13/c1-7-25(5)37(57-45(68)38(26(6)8-2)56-39(62)29(47)22-58)44(67)52-30(14-16-35(48)59)40(63)53-32(19-27-12-10-9-11-13-27)42(65)51-31(15-17-36(60)61)41(64)54-33(20-28-21-49-23-50-28)43(66)55-34(46(69)70)18-24(3)4/h9-13,21,23-26,29-34,37-38,58H,7-8,14-20,22,47H2,1-6H3,(H2,48,59)(H,49,50)(H,51,65)(H,52,67)(H,53,63)(H,54,64)(H,55,66)(H,56,62)(H,57,68)(H,60,61)(H,69,70)/t25-,26-,29-,30-,31-,32-,33-,34-,37-,38-/m0/s1 |
InChI-Schlüssel |
JSPLLEYJDBBPSC-YYSZAHCJSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



